Lipophilicity Advantage Over Acetate Ester
The predicted lipophilicity (LogP) of 2-Ethoxy-4-formylphenyl 2-chloroacetate is higher than that of its direct analog, 2-ethoxy-4-formylphenyl acetate, due to the chlorine atom on the ester side chain . This difference in lipophilicity can be crucial for applications requiring passive membrane permeability or specific partitioning behavior.
vs acetate analog ~1.6
Δ ~ +0.5
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.03 - 2.13 |
| Comparator Or Baseline | 2-Ethoxy-4-formylphenyl acetate: LogP ~1.6 (estimated based on structure) |
| Quantified Difference | Approximately +0.4 to +0.5 LogP units higher |
| Conditions | Predicted values from ACD/Labs Percepta Platform and US EPA EPISuite . |
Why This Matters
Higher lipophilicity can enhance passive diffusion across biological membranes, a key parameter in early-stage drug discovery and agrochemical development.
